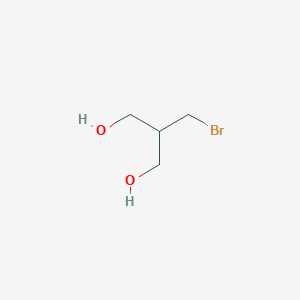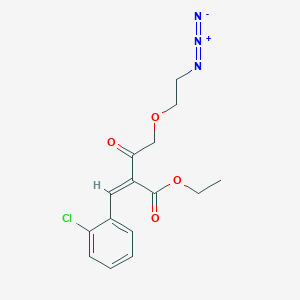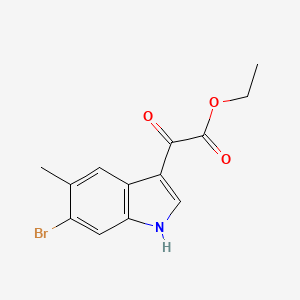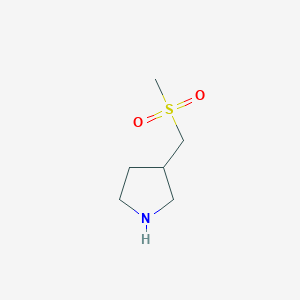
(R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodo-propyl) Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodo-propyl) Ether is a complex organic compound with the molecular formula C21H25IO4 and a molecular weight of 468.33 g/mol . This compound is characterized by its unique structure, which includes a benzene ring substituted with a tert-butylcarbonate group and an ether linkage to a phenyl-iodo-propyl group. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.
Métodos De Preparación
The synthesis of ®-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodo-propyl) Ether involves several steps:
Starting Materials: The synthesis begins with the preparation of the benzene ring substituted with a tert-butylcarbonate group. This can be achieved through the reaction of 2-methylphenol with tert-butyl chloroformate in the presence of a base such as pyridine.
Formation of the Ether Linkage: The next step involves the formation of the ether linkage. This is typically done by reacting the substituted benzene with 1-phenyl-3-iodopropane in the presence of a strong base like sodium hydride (NaH).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, often using flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
®-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodo-propyl) Ether undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation and Reduction: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or reduced using lithium aluminum hydride (LiAlH4).
Hydrolysis: The tert-butylcarbonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
®-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodo-propyl) Ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodo-propyl) Ether involves its interaction with specific molecular targets. The compound acts as an inhibitor of monoamine transporters, thereby affecting the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can have therapeutic effects in the treatment of neurological disorders.
Comparación Con Compuestos Similares
®-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodo-propyl) Ether can be compared with other similar compounds, such as:
Di-tert-butyl dicarbonate:
Methyl tert-butyl ether (MTBE): A common solvent used in organic chemistry with similar structural features but different applications.
The uniqueness of ®-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodo-propyl) Ether lies in its specific structure and its application as a monoamine uptake inhibitor, which distinguishes it from other compounds with similar functional groups.
Propiedades
Fórmula molecular |
C21H25IO4 |
|---|---|
Peso molecular |
468.3 g/mol |
Nombre IUPAC |
tert-butyl [4-(3-iodo-1-phenylpropoxy)-3-methylphenyl] carbonate |
InChI |
InChI=1S/C21H25IO4/c1-15-14-17(24-20(23)26-21(2,3)4)10-11-18(15)25-19(12-13-22)16-8-6-5-7-9-16/h5-11,14,19H,12-13H2,1-4H3 |
Clave InChI |
RHARZRBRSPUSSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)OC(CCI)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


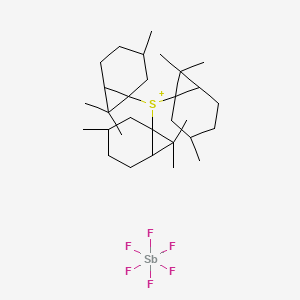
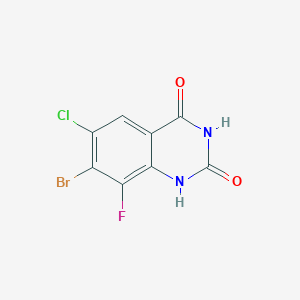
![15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B15124398.png)
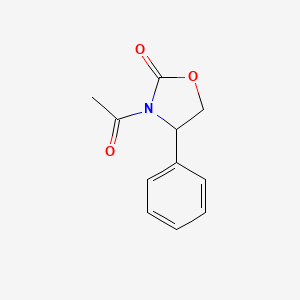
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate](/img/structure/B15124413.png)
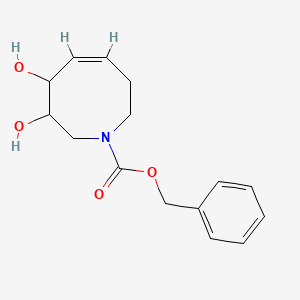
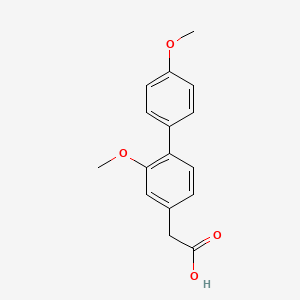

![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B15124440.png)
